(4H-Octafluorobutyl)trifluorooxirane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4H-Octafluorobutyl)trifluorooxirane typically involves the reaction of octafluorobutyl alcohol with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using advanced chemical reactors that allow for precise control of reaction parameters. The process involves continuous monitoring and adjustment of temperature, pressure, and reactant concentrations to optimize production efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
(4H-Octafluorobutyl)trifluorooxirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the oxirane ring opens to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4H-Octafluorobutyl)trifluorooxirane is used in a wide range of scientific research applications, including:
Chemistry: It serves as a catalyst and solvent in various chemical reactions due to its stability and reactivity.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: It is utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of (4H-Octafluorobutyl)trifluorooxirane involves its ability to react with various molecular targets through its oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form new chemical bonds and products. This reactivity is harnessed in various applications, including catalysis and synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
(4H-Octafluorobutyl)trifluorooxirane: C6HF11O
(4H-Octafluorobutyl)difluorooxirane: C6HF10O
(4H-Octafluorobutyl)tetrafluorooxirane: C6HF12O
Uniqueness
This compound is unique due to its specific combination of fluorine atoms and oxirane ring, which imparts high stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical reagents .
Properties
IUPAC Name |
2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4-octafluorobutyl)oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11O/c7-1(8)2(9,10)3(11,12)4(13,14)5(15)6(16,17)18-5/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOHDUODTKFWBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF11O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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